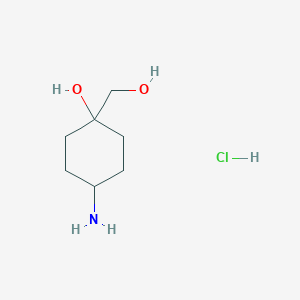

4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride

Description

Chemical Structure and Properties: 4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride is a cyclohexane derivative featuring both an amino (-NH2) and a hydroxymethyl (-CH2OH) group on adjacent carbon atoms, with a hydrochloride counterion. Its molecular formula is C7H16ClNO2, and molecular weight is 195.7 g/mol (exact value varies slightly depending on isomer) . The compound is typically a white crystalline solid, soluble in polar solvents like methanol and water due to its hydrophilic functional groups.

The hydroxymethyl group may enhance solubility and bioavailability compared to non-hydroxylated analogs .

Properties

IUPAC Name |

4-amino-1-(hydroxymethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-6-1-3-7(10,5-9)4-2-6;/h6,9-10H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRVDKAVWUWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-32-5 | |

| Record name | Cyclohexanemethanol, 4-amino-1-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride typically involves the reaction of cyclohexanone with hydroxylamine to form oxime, followed by reduction to the corresponding amine. The hydroxymethyl group is then introduced through a hydroxymethylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related cyclohexane derivatives:

Key Observations :

- Hydrophilicity : The target compound’s dual hydroxyl and hydroxymethyl groups enhance solubility in polar solvents compared to methyl or trifluoromethyl analogs .

- Pharmacological Relevance: Tramadol analogs (e.g., in : C16H25NO2·HCl) share a cyclohexanol backbone but incorporate aromatic rings and dimethylamino groups, emphasizing the role of substituents in opioid activity .

Physicochemical and Pharmacokinetic Properties

Notes:

- The hydroxymethyl group in the target compound may improve blood-brain barrier penetration compared to non-hydroxylated analogs like 4-aminocyclohexanol .

- Tramadol’s methoxyphenyl and dimethylamino groups contribute to its opioid receptor affinity, a feature absent in simpler amino-cyclohexanols .

Biological Activity

4-Amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane structure with amino and hydroxymethyl functional groups. The presence of these groups is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. Its hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and receptors, which may lead to modulation of their activities. This interaction is significant in the context of enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cholinesterases, enzymes implicated in neurotransmission. The inhibition mechanism involves binding to the active sites of these enzymes, thereby altering their activity and potentially leading to increased levels of neurotransmitters such as acetylcholine .

Case Studies

- Cholinesterase Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition of acetylcholinesterase (AChE). The structure–activity relationship (SAR) indicated that the presence of hydroxyl groups enhances binding affinity to the enzyme .

- Pharmacological Evaluation : Another research effort assessed the pharmacological profile of this compound in vivo, revealing its potential as a neuroprotective agent due to its ability to inhibit cholinesterase activity effectively .

- Toxicological Studies : Toxicological assessments have shown that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile thoroughly before clinical applications can be considered .

Data Summary

Q & A

What are the validated synthetic routes for 4-amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves multi-step protocols starting from cyclohexane derivatives. For example, amino group introduction may utilize reductive amination or nucleophilic substitution, while hydroxymethylation can involve formaldehyde or related reagents under controlled pH and temperature. Stereoselectivity is achieved using chiral catalysts or resolving agents, as seen in analogous compounds like methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride . Post-synthetic purification via recrystallization or chromatography ensures enantiomeric purity, critical for biological studies .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from differences in salt forms (e.g., hydrochloride vs. free base), solvent systems, or storage conditions. Systematic characterization using:

- Thermogravimetric analysis (TGA) to assess hygroscopicity.

- pH-dependent solubility profiling in aqueous buffers.

- Accelerated stability studies under varying temperatures and humidity.

For instance, hydrochloride salts generally exhibit enhanced aqueous solubility compared to free bases, as noted in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride . Cross-validate data with peer-reviewed literature and prioritize suppliers adhering to ICH guidelines (e.g., LGC Limited) .

What advanced analytical techniques are recommended for characterizing enantiomeric purity and structural conformation?

- Chiral HPLC or SFC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar organic modifiers to resolve enantiomers .

- NMR spectroscopy : NOESY/ROESY experiments reveal spatial interactions between hydroxymethyl and amino groups, confirming chair vs. boat cyclohexane conformations .

- X-ray crystallography : Definitive structural assignment, as applied to trans-4-aminocyclohexanol derivatives .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .

How does the compound interact with biological targets, and what experimental models validate its hypothesized mechanisms?

While direct data on this compound is limited, structural analogs like 2-amino-1-(4-chlorophenyl)ethanol hydrochloride show activity in neurotransmitter receptor modulation (e.g., serotonin and dopamine pathways) . Recommended approaches:

- In vitro binding assays : Radioligand competition studies using HEK-293 cells expressing target receptors.

- Molecular docking simulations : Compare conformational flexibility with active-site residues of enzymes (e.g., monoamine oxidases) .

- Metabolic stability assays : Liver microsome studies to predict pharmacokinetic profiles .

What safety protocols are critical for handling this compound, given its reactive functional groups?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and respiratory protection (FFP3 masks) to prevent inhalation of fine particles .

- Ventilation : Use fume hoods during weighing or reactions to mitigate exposure to hydrochloride fumes .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

- First aid : Immediate eye irrigation with saline for 15 minutes if exposed; seek medical evaluation for persistent symptoms .

What strategies optimize enantiomeric separation during synthesis, and how is optical purity quantified?

- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce stereochemical control during key steps .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

- Polarimetry vs. chiral chromatography : Compare specific rotation ([α]D) with HPLC retention times for cross-validation .

- Circular dichroism (CD) : Confirm absolute configuration by matching spectral data to known standards .

How do pH and temperature affect the compound’s stability in long-term storage?

- pH stability : Hydrochloride salts are stable at pH 2–4 but degrade via hydrolysis or oxidation at alkaline conditions. Monitor by periodic HPLC analysis .

- Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition and photodegradation. Accelerated studies (40°C/75% RH) predict shelf life .

- Lyophilization : For aqueous solutions, lyophilize to a stable powder, reducing hydrolytic degradation .

What computational methods predict the compound’s physicochemical properties and ADMET profiles?

- Software tools : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate logP, pKa, and blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulate solvation behavior in lipid bilayers or aqueous media to assess membrane permeability .

- Toxicity prediction : Leverage QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .

How can researchers address discrepancies between theoretical and experimental NMR spectra?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts (e.g., using Gaussian or ADF) .

- Solvent effects : Account for DMSO-d6 or CDCl3-induced shifts by referencing databases like SDBS .

- Impurity deconvolution : Use 2D NMR (HSQC, HMBC) to assign peaks from diastereomers or synthetic byproducts .

What are the ethical and regulatory considerations for using this compound in preclinical studies?

- REACH compliance : Ensure concentrations of hazardous impurities (e.g., genotoxic amines) are <0.1% .

- Animal testing : Follow OECD 423 guidelines for acute toxicity screening, minimizing vertebrate use via in silico or in vitro alternatives .

- Material sourcing : Certify suppliers (e.g., TCI America, LGC Limited) provide ISO 17034-accredited reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.